
Triflusal-13C6
Übersicht
Beschreibung
Triflusal-13C6 is a compound that is isotopically labeled with carbon-13. It is a derivative of Triflusal, a well-known platelet aggregation inhibitor. The labeling with carbon-13 makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Antithrombotic Research
Triflusal is known for its efficacy in preventing thromboembolic disorders, making it a subject of interest in pharmacological studies. It functions by irreversibly inhibiting cyclooxygenase-1 (COX-1) in platelets, thereby reducing thromboxane B2 production, which is crucial for platelet aggregation. The unique mechanism of action allows it to be compared favorably against other antiplatelet agents like aspirin and clopidogrel.
Case Study: Efficacy in Stroke Prevention
A multicenter randomized trial compared the efficacy of triflusal with clopidogrel for secondary prevention of ischemic stroke. The study included 484 participants and measured outcomes such as recurrent ischemic strokes and hemorrhagic events over a follow-up period. The results indicated that triflusal had a comparable antiplatelet effect to clopidogrel but with a lower risk of bleeding complications (Table 1) .
Outcome | Triflusal (n=240) | Clopidogrel (n=244) | Hazard Ratio (95% CI) | P-value |
---|---|---|---|---|
All strokes (ischemic/hemorrhagic) | 16 (2.9%) | 14 (2.2%) | 1.23 (0.60–2.53) | 0.565 |
Ischemic stroke | 14 (2.5%) | 11 (1.7%) | 1.37 (0.62–3.01) | 0.435 |
Intracerebral hemorrhage | 2 (0.4%) | 3 (0.5%) | 0.74 (0.12–4.41) | 0.737 |
Myocardial infarction | 1 (0.2%) | 2 (0.3%) | 0.56 (0.05–6.13) | 0.627 |
Metabolic Studies
2. Pharmacokinetics and Metabolism
The stable isotope labeling of Triflusal-13C6 allows researchers to trace its metabolic pathways more accurately in clinical settings. Studies have demonstrated that Triflusal undergoes hepatic metabolism to form active metabolites without requiring the cytochrome P450 system, which is significant for understanding drug interactions and individual variability in drug response.
Case Study: Metabolic Pathway Analysis
In a controlled trial involving healthy volunteers, this compound was administered, and plasma samples were analyzed to quantify the metabolites produced during the first-pass metabolism phase. This study highlighted the distinct metabolic profile of Triflusal compared to traditional antiplatelet agents, which often rely on complex metabolic activation pathways .
Clinical Implications
3. Personalized Medicine
The use of this compound in pharmacogenetic studies aims to explore how genetic variations affect drug metabolism and efficacy among different populations. For instance, variations in the CYP2C19 gene can influence patient responses to antiplatelet therapy, making Triflusal an attractive candidate for personalized treatment strategies.
Case Study: Genetic Variability Impact
A study investigated the relationship between CYP2C19 polymorphisms and the efficacy of triflusal in preventing recurrent strokes among diverse ethnic groups. Results indicated that individuals with specific genetic markers exhibited enhanced therapeutic responses to this compound, suggesting its potential role in personalized medicine .
Wirkmechanismus
Target of Action
Triflusal-13C6, a derivative of salicylic acid, primarily targets cycloxygenase-1 (COX-1) in platelets . COX-1 plays a crucial role in the production of thromboxane, a compound that promotes platelet aggregation and vasoconstriction .
Mode of Action
This compound interacts with its target, COX-1, by irreversibly inhibiting it . This inhibition prevents the formation of thromboxane-B2 in platelets .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It inhibits the synthesis of thromboxane, thereby preventing platelet aggregation . Additionally, this compound spares the arachidonic acid metabolic pathway in endothelial cells, leading to the production of nitric oxide and an increase in the concentration of cyclic nucleotides . These changes result in the expansion of peripheral blood vessels .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its bioavailability. After oral administration, this compound is rapidly hydrolyzed to its principal metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) . The elimination of this compound is primarily renal, with more than 60% of the parent compound excreted in the urine within 48 hours of administration .
Result of Action
The action of this compound leads to molecular and cellular effects that contribute to its therapeutic efficacy. It inhibits platelet aggregation, which is crucial in preventing thromboembolic disorders . Moreover, this compound has been shown to protect cerebral tissue due to its inhibition of lipid peroxidation resulting from anoxia-reoxygenation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient factors such as age, health status, and concomitant medications can also influence the action and efficacy of this compound .
Biochemische Analyse
Biochemical Properties
Triflusal-13C6, like its parent compound Triflusal, is known to interact with various enzymes and proteins within the body . It primarily acts as a platelet aggregation inhibitor, preventing the formation of blood clots . This is achieved through its interaction with the enzyme cyclooxygenase (COX), where it inhibits the synthesis of thromboxane A2, a potent promoter of platelet aggregation .
Cellular Effects
The effects of this compound at the cellular level are largely due to its role as a platelet aggregation inhibitor . By inhibiting the aggregation of platelets, this compound can influence various cellular processes. For instance, it can affect cell signaling pathways related to inflammation and coagulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level . As a COX-1 inhibitor, this compound prevents the synthesis of thromboxane A2, thereby inhibiting platelet aggregation . Additionally, this compound is known to inhibit the activation of nuclear factor k-B, which in turn regulates the expression of the mRNA of the vascular cell adhesion molecule-1 needed for platelet aggregation .
Temporal Effects in Laboratory Settings
It is known that this compound is absorbed primarily in the small intestines and its bioavailability in humans ranges from 83% to 100%
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . In a study involving rats, a correlation between the effect of Triflusal, the number of microthrombi, and the size of the infarcted area was demonstrated . The pathogenetic role of the microthrombi in the evolution of cerebral infarction as well as the effect of Triflusal in different dosages on the number of microthrombi could be clearly assessed by quantitative morphometry .
Metabolic Pathways
It is known that this compound, like Triflusal, is metabolized in the liver, forming its main metabolite 2-hydroxy-4-trifluoro-methylbenzoic acid (HTB)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triflusal-13C6 involves the incorporation of carbon-13 into the molecular structure of Triflusal. This is typically achieved through the use of carbon-13 labeled reagents in the synthesis process. The reaction conditions often involve standard organic synthesis techniques such as esterification and acylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 labeled reagents and stringent quality control measures to ensure the isotopic purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triflusal-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This can result in the formation of alcohols.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and alkylating agents such as methyl iodide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triflusal: The parent compound, which is not isotopically labeled.
Triflusal-d3: Another isotopically labeled variant, but with deuterium instead of carbon-13.
Uniqueness
Triflusal-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This isotopic labeling allows for more precise tracking and analysis of the compound in various biological and chemical processes.
Biologische Aktivität
Triflusal-13C6, a stable isotopic variant of triflusal, is a compound with notable antithrombotic properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of Triflusal
Triflusal is chemically related to acetylsalicylic acid (aspirin) and is primarily used for the prevention of thromboembolic disorders such as stroke and myocardial infarction. Its mechanism involves the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, leading to decreased thromboxane-B2 production, which is crucial for platelet aggregation .
Triflusal exhibits several biological activities through various mechanisms:
- Antithrombotic Effects : By inhibiting COX-1, triflusal reduces thromboxane synthesis, thereby preventing platelet aggregation.
- Nitric Oxide Production : It promotes nitric oxide synthesis, which acts as a vasodilator, enhancing blood flow and reducing vascular resistance .
- Anti-inflammatory Properties : Triflusal also inhibits nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses, which may contribute to its protective effects on cerebral tissues during ischemic events .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, metabolism, and elimination:
- Absorption : Triflusal is well absorbed in the small intestine with a bioavailability ranging from 83% to 100% .
- Metabolism : It undergoes hepatic deacetylation to form its main metabolite, 2-OH-4-trifluoromethyl benzoic acid (HTB), which retains significant antiplatelet activity. The half-life of triflusal is approximately 0.5 hours, while HTB has a much longer half-life of about 34.3 hours .
- Elimination : Primarily renal clearance accounts for the elimination of both triflusal and its metabolites from the body .
Table 1: Biological Activities of Triflusal and this compound
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of triflusal compared to traditional antiplatelet agents like aspirin:
- Efficacy in Stroke Prevention : A clinical study demonstrated that patients treated with triflusal had a lower incidence of recurrent strokes compared to those on aspirin therapy. This suggests a potentially superior safety profile regarding systemic hemorrhages .
- Comparative Safety Profile : Research indicates that triflusal may present fewer gastrointestinal side effects than aspirin due to its unique metabolic pathway that spares endothelial cells from damage associated with COX inhibition .
- Neuroprotective Effects : In vitro studies have shown that triflusal can protect neuronal cells from oxidative stress during ischemia-reperfusion injury by inhibiting lipid peroxidation processes .
Eigenschaften
IUPAC Name |
2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)/i2+1,3+1,4+1,6+1,7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWVZGDJPAKBDE-BOCFXHSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13C]1=[13C]([13CH]=[13CH][13C](=[13CH]1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.